molecular formula C7H9N3O B12859581 3-Amino-4-methylpicolinamide

3-Amino-4-methylpicolinamide

Cat. No.: B12859581
M. Wt: 151.17 g/mol
InChI Key: YSWMSTBNAWLTQR-UHFFFAOYSA-N
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Description

3-Amino-4-methylpicolinamide is a chemical compound with the molecular formula C7H9N3O It is a derivative of picolinamide, characterized by the presence of an amino group at the 3-position and a methyl group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methylpicolinamide can be achieved through several methods. One common approach involves the nucleophilic acyl substitution of acyl halides or anhydrides with amines. This method typically requires the use of a dehydrating reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction .

Another method involves the partial hydrolysis of nitriles, which can be performed under mild acidic or basic conditions to yield the desired amide . Additionally, electrosynthesis has emerged as a greener and more sustainable approach for the preparation of amides, including this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methylpicolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and methyl groups on the pyridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

3-Amino-4-methylpicolinamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylpicolinamide: Similar in structure but with the methyl group at the 5-position.

    4-Amino-3-methylpicolinamide: Similar in structure but with the amino group at the 4-position.

    N-Methylpicolinamide: Lacks the amino group but has a similar picolinamide core.

Uniqueness

3-Amino-4-methylpicolinamide is unique due to the specific positioning of the amino and methyl groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3-amino-4-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H9N3O/c1-4-2-3-10-6(5(4)8)7(9)11/h2-3H,8H2,1H3,(H2,9,11)

InChI Key

YSWMSTBNAWLTQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(=O)N)N

Origin of Product

United States

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